2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for the development of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolopyridine derivatives, have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
Compounds with similar structures, such as pyrrolopyridine derivatives, inhibit the fgfr signaling pathway, which plays an essential role in various types of tumors . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
The compound likely affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
Similar compounds have been reported to exhibit good oral pharmacokinetic properties .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .
Biochemical Analysis
Biochemical Properties
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, it interacts with other proteins involved in cell cycle control, such as cyclin A2, further modulating cellular processes .
Cellular Effects
The effects of this compound on various cell types have been studied extensively. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis . It influences cell signaling pathways, particularly those related to cell cycle progression and apoptosis, such as the CDK2/cyclin A2 pathway . Moreover, it affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with biomolecules. It inhibits CDK2 by forming hydrogen bonds with key residues in the enzyme’s active site, such as Leu83 . This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest. Additionally, the compound may induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by liver enzymes, including cytochrome P450 enzymes . The compound’s metabolites may also interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is important for understanding its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other proteins involved in cell cycle regulation . Additionally, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate ketone or aldehyde, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is typically maintained between 50-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrimidine ring using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature around 0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature around 0-50°C.
Substitution: Alkyl halides, acyl chlorides; reaction temperature around 25-100°C.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyrrolopyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Medicine: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrrolo[2,3-d]pyrimidine: Shares the pyrrolopyrimidine core and is used in similar research applications.
Thiazolo[4,5-d]pyrimidine: A related compound with potential therapeutic applications.
Uniqueness
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern and the resulting electronic and steric properties. These unique features contribute to its distinct biological activities and make it a valuable scaffold for drug development.
Properties
IUPAC Name |
2-methyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-4-9-6-3-8-2-5(6)7(11)10-4/h8H,2-3H2,1H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQURUYEKTZMMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CNC2)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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